グラピプラント

概要

説明

- これは、犬の変形性関節症に関連する軽度から中等度の炎症を特に標的にします。

- この化合物は、FDAの獣医薬品センターによって承認されており、非シクロオキシゲナーゼ阻害型非ステロイド系抗炎症薬(NSAID)として分類されています .

- 前臨床試験では、急性および慢性疼痛緩和と炎症の両方における有効性が示唆されています。

- グラピプラントの効果は、ロフェコキシブやピロキシカムなどのヒトの薬剤と比較できます。

グラピプラント: は、主に鎮痛剤および抗炎症剤として使用される低分子医薬品です。

科学的研究の応用

- Grapiprant finds applications in veterinary medicine for pain management in dogs with osteoarthritis .

- Its targeted approach to pain relief makes it widely accepted in this field.

作用機序

- グラピプラントのメカニズムは、EP4と呼ばれる特定の受容体を阻害することを含みます。

- EP4は炎症の仲介因子であり、発赤、浮腫、疼痛を引き起こします。

- EP4受容体に結合して阻害することにより、グラピプラントはこれらの炎症の兆候を軽減します .

生化学分析

Biochemical Properties

Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes . This receptor predominantly mediates prostaglandin E2-elicited nociception . The specific effects of the binding of prostaglandin E2 to the EP4 receptor include vasodilation, increased vascular permeability, angiogenesis, and production of pro-inflammatory mediators .

Cellular Effects

Grapiprant has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It works downstream of traditional NSAIDs in the arachidonic acid cascade . By inhibiting just the EP4 receptor, the homeostatic function of PGE2 is better maintained .

Molecular Mechanism

Grapiprant is an EP4 prostaglandin receptor antagonist, and its activity is thought to be completely related to the selective blockade of this receptor . It binds to human and other mammals’ EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .

Temporal Effects in Laboratory Settings

Grapiprant has been shown to have stability under various environmental conditions . The manuscript presents the development of conditions for the identification and quantitative determination of grapiprant by thin-layer chromatography with densitometric detection . The results indicated a potential degradation pathway for grapiprant .

Dosage Effects in Animal Models

In female Labrador retrievers, grapiprant given as a pure powder in a capsule was approximately 100% orally bioavailable when given to fasted animals, but only 60% bioavailable when given to fed animals . The dose needed to achieve the minimum plasma drug concentration for efficacious analgesia in dogs, based on pharmacokinetic studies in dogs, is 2 mg/kg .

Metabolic Pathways

Grapiprant is primarily excreted via faeces. Approximately 70-80% of the administered dose is excreted within 48-72 h with the majority of the dose excreted unchanged . Faecal excretion accounted for roughly 65% of the dose whereas approximately 20% of the dose was excreted through urine .

Transport and Distribution

As with other NSAIDs, grapiprant is highly (about 95%) bound to plasma proteins . Its displacement can increase unbound, pharmacologically active drug. Clearance is likely to increase for the unbound drug .

準備方法

- グラピプラントの合成経路および反応条件は、公開されている情報源では広く文書化されていません。

- 工業生産方法は、独自のものです。しかし、特定の化学プロセスを通じて合成されています。

化学反応の分析

- グラピプラントは、酸化、還元、置換など、さまざまな反応を起こします。

- これらの反応で使用される一般的な試薬や条件は、明示的に開示されていません。

- これらの反応から生成される主要な生成物は、広く報告されていません。

科学研究への応用

- グラピプラントは、変形性関節症の犬の痛み管理のために獣医学で応用されています .

- 疼痛緩和に対する標的アプローチにより、この分野で広く受け入れられています。

類似化合物との比較

- グラピプラントの独自性は、EP4受容体への特定の標的化にあります。

- 類似の化合物には、疼痛緩和に使用される他のNSAIDが含まれますが、グラピプラントの選択性はそれを際立たせています。

特性

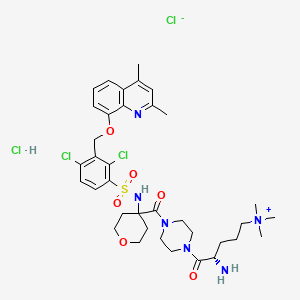

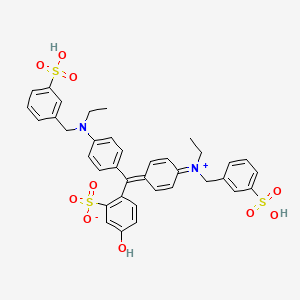

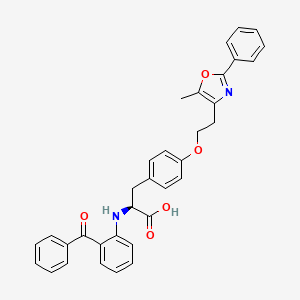

IUPAC Name |

1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVLFTCYCLXTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194419 | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways. | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

415903-37-6 | |

| Record name | Grapiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415903-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grapiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CJ 023423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>136 ºC (Grapiprant hydrochloride) | |

| Record name | Grapiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

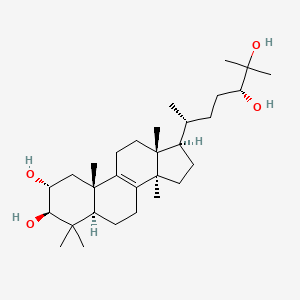

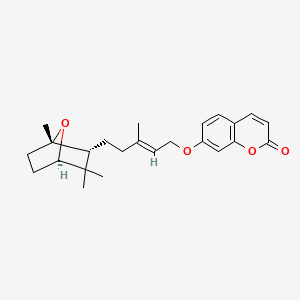

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)

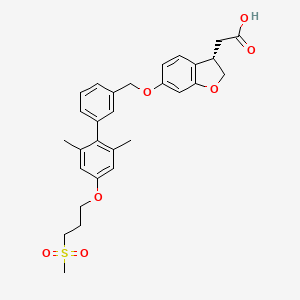

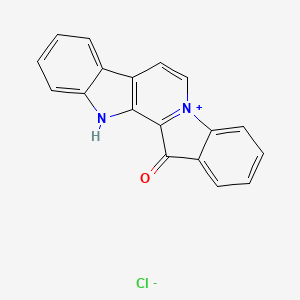

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)